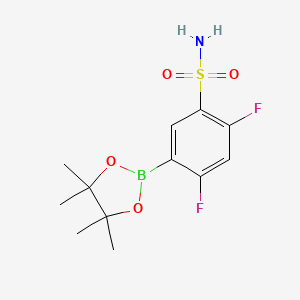
2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a compound that combines the properties of fluorinated aromatic rings, boronic esters, and sulfonamides. This unique combination makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The presence of fluorine atoms enhances the compound’s stability and biological activity, while the boronic ester group is crucial for Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide typically involves a multi-step processThe final step involves the sulfonylation of the aromatic ring to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.
Reduction and Oxidation: The sulfonamide group can undergo reduction to form amines or oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.
Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Reduction/Oxidation: Reducing agents like lithium aluminum hydride or oxidizing agents like hydrogen peroxide.
Major Products
Substitution: Various substituted aromatic compounds.
Coupling: Biaryl compounds.
Reduction/Oxidation: Amines or sulfonic acids.
科学的研究の応用
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with palladium catalysts, forming a palladium-aryl intermediate. This intermediate then reacts with an aryl halide to form a new carbon-carbon bond, completing the coupling reaction . The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, potentially leading to increased biological activity .
類似化合物との比較
Similar Compounds
- 2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 2,2’-Bithiophene-5-boronic acid pinacol ester
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide stands out due to its combination of fluorinated aromatic rings, boronic ester, and sulfonamide groups. This unique structure provides enhanced stability, reactivity, and biological activity compared to similar compounds .
特性
分子式 |
C12H16BF2NO4S |
|---|---|
分子量 |
319.14 g/mol |
IUPAC名 |
2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H16BF2NO4S/c1-11(2)12(3,4)20-13(19-11)7-5-10(21(16,17)18)9(15)6-8(7)14/h5-6H,1-4H3,(H2,16,17,18) |
InChIキー |
YGPVVOUIFDMING-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


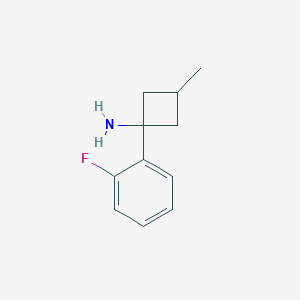
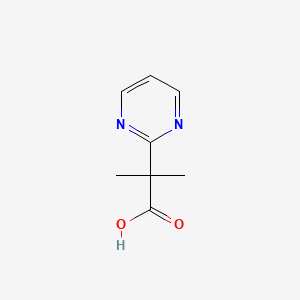


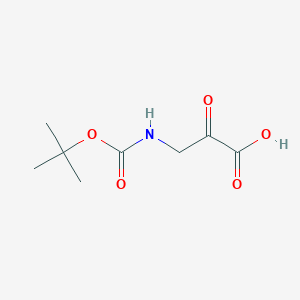
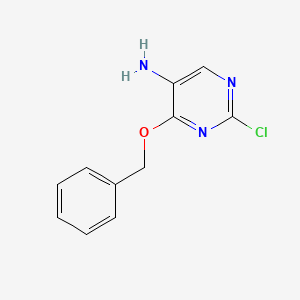

![Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13583774.png)
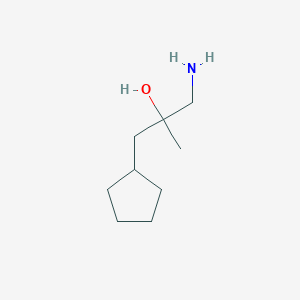
![1-{4-[4-(3-Chlorobenzoyl)piperazin-1-Yl]phenyl}ethanone](/img/structure/B13583778.png)


![1-[(2,6-Dichloro-4-pyridinyl)methyl]piperazine](/img/structure/B13583787.png)

